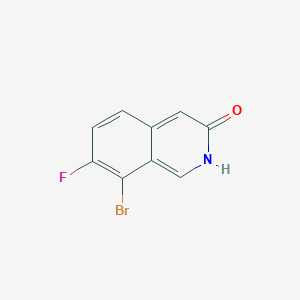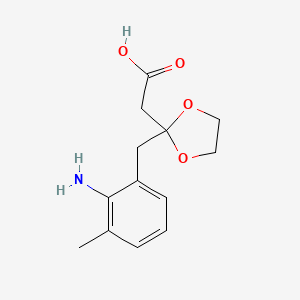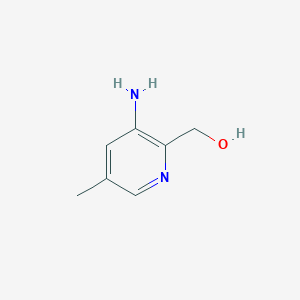
(3-Amino-5-methylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-methylpyridin-2-yl)methanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methylpyridin-2-yl)methanol typically involves the functionalization of a pyridine ring. One common method is the reduction of a corresponding nitro compound, such as 3-nitro-5-methylpyridine, followed by the introduction of a hydroxymethyl group. The reduction can be achieved using hydrogenation over a palladium catalyst under mild conditions. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are selected to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-5-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogenation over palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-5-methylpyridine-2-carboxylic acid.
Reduction: 3-Amino-5-methylpyridin-2-ylmethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Amino-5-methylpyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (3-Amino-5-methylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-methylpyridine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-Amino-5-methylpyridine: Lacks the hydroxymethyl group and has the amino group at a different position, affecting its chemical behavior.
3-Hydroxy-5-methylpyridine: Lacks the amino group, leading to different biological and chemical properties.
Uniqueness
(3-Amino-5-methylpyridin-2-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups on the pyridine ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
(3-amino-5-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4,8H2,1H3 |
Clé InChI |
IHDNRNIBOPENNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)


![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
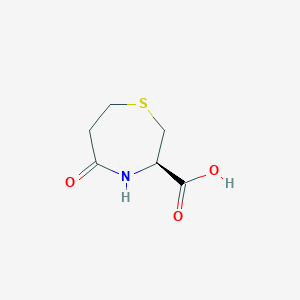
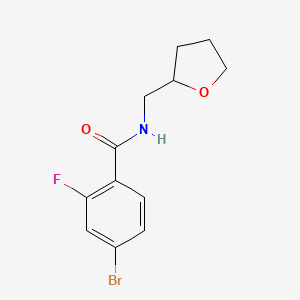
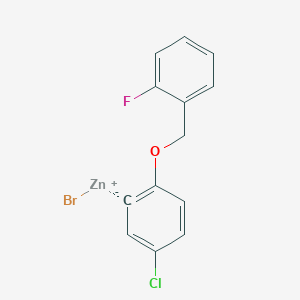
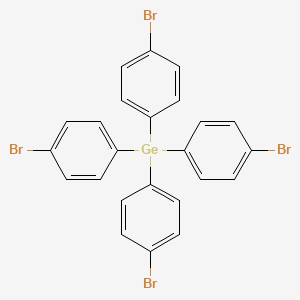
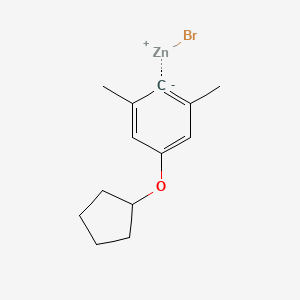
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
